

# Synthesis Protocol for KN1022: A Potent PDGFR Inhibitor

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## Compound of Interest

Compound Name: KN1022

Cat. No.: B15581405

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## Introduction

**KN1022** is a potent and selective inhibitor of the platelet-derived growth factor receptor (PDGFR) phosphorylation with an IC<sub>50</sub> of 0.24  $\mu$ M.<sup>[1]</sup> It belongs to a class of 4-[4-(N-substituted carbamoyl)-1-piperazinyl]-6,7-dimethoxyquinazoline derivatives. This document provides a detailed protocol for the chemical synthesis of **KN1022**, intended for researchers, scientists, and drug development professionals. The methodologies outlined are based on established synthetic routes for this class of compounds and are designed to facilitate its preparation for research purposes.

## Principle of the Synthesis

The synthesis of **KN1022** is a multi-step process that involves the construction of the core quinazoline scaffold followed by the addition of the piperazine and substituted phenylurea moieties. The general workflow involves the initial synthesis of a 4-chloro-6,7-dimethoxyquinazoline intermediate, which then undergoes a nucleophilic substitution with a piperazine derivative. The final step is the reaction of the piperazinyl-quinazoline intermediate with a substituted isocyanate to yield the final product, **KN1022**.

## Materials and Reagents

- 4-Hydroxy-6,7-dimethoxyquinazoline

- Phosphorus oxychloride (POCl<sub>3</sub>)
- 1-Piperazinecarboxamide
- 4-Nitrophenyl isocyanate
- Triethylamine (TEA)
- Dichloromethane (DCM)
- Dimethylformamide (DMF)
- Ethanol (EtOH)
- Ethyl acetate (EtOAc)
- Hexane
- Silica gel for column chromatography
- Standard laboratory glassware and equipment

## Experimental Protocols

### Step 1: Synthesis of 4-Chloro-6,7-dimethoxyquinazoline

This initial step involves the chlorination of the 4-hydroxy-6,7-dimethoxyquinazoline to create a reactive intermediate for the subsequent nucleophilic substitution.

Protocol:

- To a stirred solution of 4-hydroxy-6,7-dimethoxyquinazoline in a suitable solvent such as toluene, add phosphorus oxychloride (POCl<sub>3</sub>) dropwise at 0 °C.
- After the addition is complete, heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
- Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring.

- Neutralize the mixture with a suitable base, such as a saturated sodium bicarbonate solution, until the pH is approximately 7-8.
- Extract the aqueous layer with an organic solvent, such as dichloromethane (DCM) or ethyl acetate (EtOAc).
- Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 4-chloro-6,7-dimethoxyquinazoline.
- Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

## Step 2: Synthesis of 1-(6,7-Dimethoxyquinazolin-4-yl)piperazine

This step involves the nucleophilic aromatic substitution of the chloro group with piperazine.

Protocol:

- Dissolve the purified 4-chloro-6,7-dimethoxyquinazoline and an excess of 1-piperazinecarboxamide in a polar aprotic solvent like dimethylformamide (DMF) or isopropanol.
- Add a base, such as triethylamine (TEA) or potassium carbonate, to the reaction mixture to act as an acid scavenger.
- Heat the reaction mixture to 80-100 °C and stir for 8-12 hours, monitoring the reaction by TLC.
- After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
- Collect the resulting precipitate by filtration, wash with water, and dry under vacuum to obtain the crude 1-(6,7-dimethoxyquinazolin-4-yl)piperazine.
- The crude product can be further purified by recrystallization from a suitable solvent system like ethanol/water.

## Step 3: Synthesis of KN1022 (Final Product)

The final step involves the formation of the urea linkage by reacting the piperazine intermediate with 4-nitrophenyl isocyanate.

Protocol:

- Dissolve 1-(6,7-dimethoxyquinazolin-4-yl)piperazine in a dry aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
- To this solution, add an equimolar amount of 4-nitrophenyl isocyanate at room temperature with stirring.
- Continue stirring the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC.
- Upon completion, a precipitate of the final product, **KN1022**, should form.
- Collect the solid product by filtration.
- Wash the collected solid with the reaction solvent (DCM or THF) and then with a non-polar solvent like hexane to remove any unreacted starting materials.
- Dry the final product under vacuum. The purity of the synthesized **KN1022** can be assessed by HPLC, and its identity confirmed by <sup>1</sup>H NMR and Mass Spectrometry.

## Data Presentation

Table 1: Summary of Synthesis Steps and Expected Yields

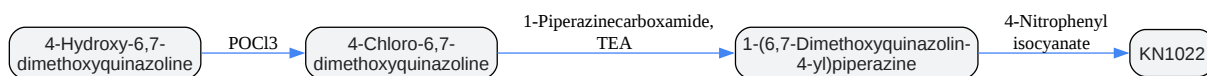
Step	Reaction	Key Reagents	Solvent	Expected Yield (%)
1	Chlorination	POCl <sub>3</sub>	Toluene	85-95
2	Nucleophilic Substitution	1-Piperazinecarboxamide, TEA	DMF	70-85
3	Urea Formation	4-Nitrophenyl isocyanate	DCM	80-90

Table 2: Characterization Data for **KN1022**

Analysis	Expected Results
Molecular Formula	C <sub>21</sub> H <sub>22</sub> N <sub>6</sub> O <sub>5</sub>
Molecular Weight	438.44 g/mol
Appearance	Pale yellow solid
<sup>1</sup> H NMR	Peaks consistent with the proposed structure
Mass Spec (ESI-MS)	[M+H] <sup>+</sup> at m/z 439.17
Purity (HPLC)	>95%

## Visualizations

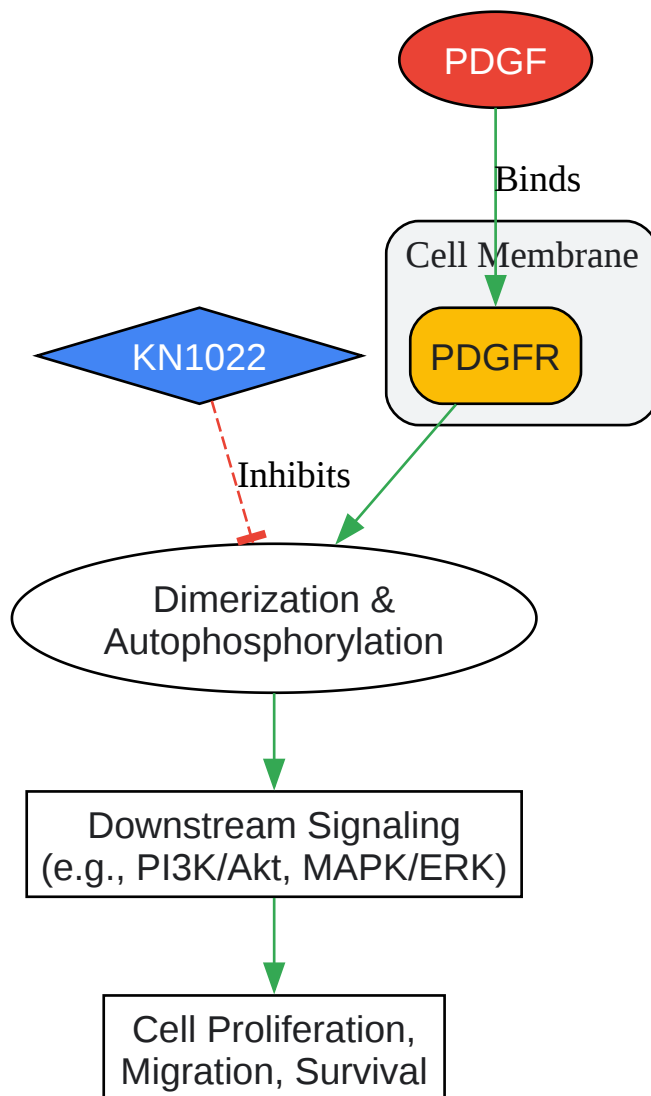
### Synthesis Workflow



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Caption: Synthetic workflow for the preparation of **KN1022**.

## PDGFR Signaling Pathway Inhibition



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Caption: Inhibition of the PDGFR signaling pathway by **KN1022**.

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## References

- 1. Potent and selective inhibitors of platelet-derived growth factor receptor phosphorylation. 1. Synthesis, structure-activity relationship, and biological effects of a new class of quinazoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
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